molecular formula C18H16O3 B13370764 2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one

2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one

Cat. No.: B13370764
M. Wt: 280.3 g/mol
InChI Key: APCWULIHTHBGPU-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes a dihydrofuran ring fused to a benzofuran core, with additional phenyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one typically involves multi-step organic reactions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate, which then reacts with the ylide at the carbon atom. Subsequent intramolecular nucleophilic substitution and cleavage of a pyridine molecule yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-6-phenyl-3,6-dihydrofuro2,3-ebenzofuran-8(2H)-one is unique due to its specific substituents and ring fusion, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2,2-dimethyl-6-phenyl-3,6-dihydrofuro[3,4-g][1]benzofuran-8-one

InChI

InChI=1S/C18H16O3/c1-18(2)10-12-8-9-13-14(16(12)21-18)17(19)20-15(13)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3

InChI Key

APCWULIHTHBGPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C3=C(C=C2)C(OC3=O)C4=CC=CC=C4)C

Origin of Product

United States

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